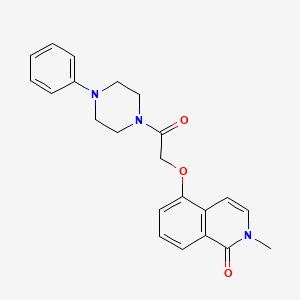

2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)isoquinolin-1(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)isoquinolin-1(2H)-one is a complex organic compound that belongs to the class of isoquinolinones. This compound is characterized by the presence of a phenylpiperazine moiety attached to an isoquinolinone core, which imparts unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)isoquinolin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Isoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Introduction of the Phenylpiperazine Moiety: This step involves the nucleophilic substitution reaction where the phenylpiperazine is introduced to the isoquinolinone core.

Final Coupling and Cyclization: The final step involves the coupling of the intermediate with 2-chloroethyl ethyl ether, followed by cyclization to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

Controlled Temperature and Pressure: Maintaining optimal temperature and pressure conditions to facilitate the reactions.

Use of Catalysts: Employing specific catalysts to enhance reaction rates and selectivity.

Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)isoquinolin-1(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenylpiperazine moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation Products: Isoquinolinone oxides.

Reduction Products: Isoquinolinone alcohols.

Substitution Products: Various substituted isoquinolinones depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Research has indicated that derivatives of compounds similar to 2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)isoquinolin-1(2H)-one exhibit anticonvulsant properties. For instance, a study synthesized a series of related compounds and tested them for anticonvulsant activity using models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens in mice . These results suggest that this compound could potentially be developed for treating epilepsy or other seizure disorders.

Anticancer Potential

The compound's structural features are conducive to anticancer activity. Similar compounds have been shown to inhibit tumor growth effectively. For example, DM1-loaded nanoparticles have demonstrated enhanced anticancer effects in vitro and in vivo against breast cancer cells . The incorporation of the phenylpiperazine moiety may enhance selectivity and reduce systemic toxicity, making it a promising candidate for targeted cancer therapy.

Neuroprotective Effects

Given its potential anticonvulsant properties, there is also interest in exploring the neuroprotective effects of this compound. Studies on similar isoquinoline derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting that this compound may also offer neuroprotection .

Case Studies

Wirkmechanismus

The mechanism of action of 2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)isoquinolin-1(2H)-one involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The isoquinolinone core may also interact with enzymes or other proteins, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-methyl-5-(2-oxo-2-(4-methylpiperazin-1-yl)ethoxy)isoquinolin-1(2H)-one

- 2-methyl-5-(2-oxo-2-(4-ethylpiperazin-1-yl)ethoxy)isoquinolin-1(2H)-one

- 2-methyl-5-(2-oxo-2-(4-benzylpiperazin-1-yl)ethoxy)isoquinolin-1(2H)-one

Uniqueness

The uniqueness of 2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)isoquinolin-1(2H)-one lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the phenyl group in the piperazine moiety enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Biologische Aktivität

The compound 2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)isoquinolin-1(2H)-one is a synthetic derivative of isoquinoline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a piperazine moiety, which is often associated with neuroactive properties, and an isoquinoline backbone that contributes to its biological profile.

1. Antidepressant and Anxiolytic Effects

Research indicates that compounds containing piperazine rings exhibit significant antidepressant and anxiolytic effects. For instance, studies have shown that derivatives similar to this compound can modulate serotonin receptors, particularly the 5-HT_1A and 5-HT_2A receptors, leading to improved mood and reduced anxiety levels in animal models .

2. Antitumor Activity

Some isoquinoline derivatives have demonstrated antitumor properties. The compound may inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Preliminary studies suggest it could be effective against specific types of tumors, although further research is necessary to confirm these findings .

3. Neuroprotective Properties

The neuroprotective potential of this compound has been explored in vitro. It may protect neuronal cells from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. This effect is possibly mediated through the modulation of oxidative stress markers and inflammatory cytokines .

Case Study 1: Antidepressant Activity

In a study published by ResearchGate, a series of piperazine derivatives were tested for their antidepressant effects using the forced swim test (FST) in rodents. The results indicated that compounds similar to this compound significantly reduced immobility time, suggesting antidepressant-like activity .

Case Study 2: Antitumor Efficacy

Another study investigated the cytotoxic effects of isoquinoline derivatives on human breast cancer cells (MCF-7). The results showed that treatment with the compound led to a dose-dependent decrease in cell viability, with accompanying increases in apoptotic markers such as caspase activation and PARP cleavage .

Research Findings Summary Table

| Biological Activity | Mechanism | Model/System Used | Findings |

|---|---|---|---|

| Antidepressant | Serotonin receptor modulation | Rodent model (FST) | Reduced immobility time |

| Antitumor | Induction of apoptosis | MCF-7 breast cancer cells | Dose-dependent viability reduction |

| Neuroprotection | Reduction of oxidative stress | Neuronal cell cultures | Increased survival under stress |

Eigenschaften

IUPAC Name |

2-methyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-23-11-10-18-19(22(23)27)8-5-9-20(18)28-16-21(26)25-14-12-24(13-15-25)17-6-3-2-4-7-17/h2-11H,12-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKFLUIZOXWIYEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C1=O)C=CC=C2OCC(=O)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.